4-Benzofuranol, 2,3-dihydro-2,6-dimethyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-2,3-dihydrobenzofuran-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as using silver (I) complexes, can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production of benzofuran derivatives, including 2,6-dimethyl-2,3-dihydrobenzofuran-4-ol, often utilizes scalable synthetic routes that ensure high yield and purity. Techniques such as free radical cyclization cascades and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-2,3-dihydrobenzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce different functional groups at specific positions on the benzofuran ring .
Scientific Research Applications
2,6-Dimethyl-2,3-dihydrobenzofuran-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-2,3-dihydrobenzofuran-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes . Its anticancer properties could be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2,3-Dihydrobenzofuran: Lacks the methyl and hydroxyl groups present in 2,6-dimethyl-2,3-dihydrobenzofuran-4-ol.
6,7-Dimethoxy-2,3-dihydrobenzofuran: Contains methoxy groups instead of methyl groups.
Uniqueness
2,6-Dimethyl-2,3-dihydrobenzofuran-4-ol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities.
Properties
CAS No. |
57330-85-5 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2,6-dimethyl-2,3-dihydro-1-benzofuran-4-ol |
InChI |
InChI=1S/C10H12O2/c1-6-3-9(11)8-5-7(2)12-10(8)4-6/h3-4,7,11H,5H2,1-2H3 |
InChI Key |
JXWNKMODOYOWKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=C(C=C2O1)C)O |
Origin of Product |
United States |
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